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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of inotersen and other transthyretin (TTR) silencers for the treatment of

hereditary transthyretin-mediated amyloidosis (hATTR) with polyneuropathy. The following

analysis is based on data from pivotal head-to-head and placebo-controlled clinical trials, with a

focus on quantitative outcomes and experimental methodologies.

Hereditary transthyretin-mediated amyloidosis is a progressive and fatal disease caused by

mutations in the TTR gene, leading to the production of misfolded TTR protein that deposits as

amyloid fibrils in various tissues, including peripheral nerves and the heart.[1] A new class of

drugs, known as TTR silencers, has emerged as a promising therapeutic strategy. These

agents work by reducing the production of TTR protein in the liver, thereby slowing or halting

disease progression.[2] This guide will compare the clinical trial data for inotersen, an antisense

oligonucleotide (ASO), with other leading TTR silencers: patisiran, vutrisiran (small interfering

RNAs - siRNAs), and eplontersen (a ligand-conjugated antisense oligonucleotide - LICA).

Mechanisms of Action: ASO vs. RNAi
Inotersen and patisiran employ distinct mechanisms to achieve TTR protein reduction.

Inotersen, an antisense oligonucleotide, is a single strand of nucleic acids that binds to the

messenger RNA (mRNA) of the TTR gene. This binding event triggers the degradation of the

TTR mRNA by an enzyme called RNase H, thus preventing the translation of the mRNA into

TTR protein.
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Patisiran, on the other hand, is a small interfering RNA (siRNA) encapsulated in a lipid

nanoparticle for delivery to the liver.[3][4] Once inside the hepatocyte, the double-stranded

siRNA engages the RNA-induced silencing complex (RISC).[5] The RISC complex then

unwinds the siRNA, and one strand guides the complex to the complementary TTR mRNA

sequence, leading to its cleavage and subsequent degradation.[3][5] This process of RNA

interference (RNAi) effectively silences the TTR gene.[6] Vutrisiran is a second-generation

siRNA with enhanced stability. Eplontersen is a ligand-conjugated antisense (LICA) medicine

designed to inhibit the production of TTR protein.[7]
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Caption: Mechanisms of TTR Protein Reduction.[3][5][6]
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Pivotal Clinical Trials: An Overview
Direct head-to-head comparative trials between all TTR silencers are limited. Therefore, this

guide will primarily draw comparisons from their respective pivotal Phase 3 trials:

Inotersen: NEURO-TTR[7]

Patisiran: APOLLO[8]

Vutrisiran: HELIOS-A[9]

Eplontersen: NEURO-TTRansform

It is important to note that the HELIOS-A and NEURO-TTRansform trials utilized an external

placebo group from the APOLLO and NEURO-TTR studies, respectively, for their primary

efficacy comparisons.[9]
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Caption: Generalized Clinical Trial Workflow for TTR Silencers.

Experimental Protocols of Pivotal Trials
NEURO-TTR (Inotersen)

Study Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled international

study.[10]
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Patient Population: 172 adult patients with hereditary transthyretin amyloidosis with

polyneuropathy (hATTR-PN).[10] Inclusion criteria included Stage 1 or 2 FAP with a

Neuropathy Impairment Score (NIS) between 10 and 130.[11] Key exclusion criteria were a

Karnofsky performance status score of 50 or less, other causes of polyneuropathy, previous

liver transplantation, and New York Heart Association class III or IV heart failure.[12]

Intervention: Inotersen 300 mg administered as a subcutaneous injection once weekly for 15

months.[10]

Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7

(mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score.

[10]

APOLLO (Patisiran)
Study Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled global study.

[13]

Patient Population: 225 adult patients with hATTR amyloidosis with polyneuropathy.[1]

Eligible patients were 18-85 years old with a Neuropathy Impairment Score (NIS) of 5-130.

Intervention: Patisiran 0.3 mg/kg administered intravenously once every three weeks for 18

months.[1]

Primary Endpoint: Change from baseline in the modified Neuropathy Impairment Score +7

(mNIS+7) at 18 months.[1][13]

Secondary Endpoints: Included the change from baseline in the Norfolk QoL-DN score.

HELIOS-A (Vutrisiran)
Study Design: A Phase 3, global, open-label study with a patisiran reference comparator arm

and an external placebo group from the APOLLO study.[9][14] Patients were randomized 3:1

to vutrisiran or patisiran.[9]

Patient Population: 164 adult patients with hATTR amyloidosis with polyneuropathy.[9]
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Intervention: Vutrisiran 25 mg administered as a subcutaneous injection once every 3

months for 18 months.[9][14]

Primary Endpoint: Change from baseline in mNIS+7 at 9 months versus the external placebo

group.[9][14]

Secondary Endpoints: Included change from baseline in Norfolk QoL-DN.[9]

NEURO-TTRansform (Eplontersen)
Study Design: A global, open-label, randomized trial with an external placebo group from the

NEURO-TTR study.[15]

Patient Population: 168 adult patients with Stage 1 or 2 ATTRv polyneuropathy.[16]

Intervention: Eplontersen 45 mg administered subcutaneously every 4 weeks.[16]

Co-Primary Endpoints: Percent change in serum TTR concentration from baseline and

change from baseline in mNIS+7 at 35 weeks versus the external placebo group.[15]

Secondary Endpoint: Change from baseline in the Norfolk QoL-DN.

Efficacy Data Comparison
The following tables summarize the key efficacy outcomes from the pivotal trials. It is important

to reiterate that these are not from direct head-to-head trials, and cross-trial comparisons

should be interpreted with caution due to potential differences in patient populations and study

designs.

Table 1: Change in Modified Neuropathy Impairment Score +7 (mNIS+7) A lower score

indicates less impairment. A negative change from baseline indicates improvement.
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Trial (Drug) Duration

Treatment

Group (Mean

Change from

Baseline)

Placebo Group

(Mean Change

from Baseline)

Difference vs.

Placebo (p-

value)

NEURO-TTR

(Inotersen)
15 Months

Not explicitly

stated, but

showed

significant benefit

vs. placebo

Not explicitly

stated, but

showed

significant

worsening

Statistically

significant

(p<0.0001)[7]

APOLLO

(Patisiran)
18 Months -6.0 +28.0 -34.0 (<0.001)

HELIOS-A

(Vutrisiran)
9 Months -2.2

+14.8 (External

Placebo)

-17.0 (p=3.5x10-

12)[9]

NEURO-

TTRansform

(Eplontersen)

66 Weeks +0.3
+25.1 (External

Placebo)

-24.8 (p<0.001)

[16]

Table 2: Change in Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) Score A lower

score indicates better quality of life. A negative change from baseline indicates improvement.
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Trial (Drug) Duration

Treatment

Group (Mean

Change from

Baseline)

Placebo Group

(Mean Change

from Baseline)

Difference vs.

Placebo (p-

value)

NEURO-TTR

(Inotersen)
15 Months +0.99 +12.67

-11.68

(p=0.0006)[17]

APOLLO

(Patisiran)
18 Months -6.7 +14.4 -21.1 (<0.001)

HELIOS-A

(Vutrisiran)
9 Months

Significant

improvement vs.

placebo

Significant

worsening

Statistically

significant[9]

NEURO-

TTRansform

(Eplontersen)

35 Weeks

Statistically

significant

improvement

Significant

worsening

Statistically

significant

(p<0.0001)[18]

Table 3: Reduction in Serum TTR Concentration

Drug Mean Reduction from Baseline

Inotersen ~79% at Week 65[13]

Patisiran ~80% within 10-14 days[19]

Vutrisiran Non-inferior to patisiran in TTR reduction

Eplontersen ~81.2% at 35 weeks[18]

An indirect treatment comparison of patisiran and inotersen suggested that patisiran

demonstrated greater treatment effects on both mNIS+7 and Norfolk QoL-DN.[20]

Safety and Tolerability
Inotersen (NEURO-TTR): The most significant adverse events associated with inotersen are

thrombocytopenia (low platelet count) and glomerulonephritis (a type of kidney disease).[1]

Due to these risks, regular monitoring of platelet counts and renal function is required.[1] In the
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NEURO-TTR study, there were three serious adverse events of thrombocytopenia, one of

which was fatal due to intracranial hemorrhage.[7]

Patisiran (APOLLO): The most common adverse events with patisiran are infusion-related

reactions, which are generally mild to moderate in severity. Premedication can help to minimize

these reactions.[4]

Vutrisiran (HELIOS-A): Vutrisiran has shown an encouraging safety profile, with the most

common adverse events being mild to moderate.[9] Injection site reactions were reported in a

small percentage of patients and were transient.

Eplontersen (NEURO-TTRansform): Eplontersen has demonstrated a favorable safety and

tolerability profile.[18]

Conclusion
Inotersen, patisiran, vutrisiran, and eplontersen have all demonstrated significant efficacy in

slowing or halting the progression of polyneuropathy in patients with hATTR amyloidosis. While

all four drugs effectively reduce serum TTR levels, they differ in their mechanisms of action,

administration routes, and safety profiles. The choice of therapy may depend on individual

patient characteristics, tolerability, and monitoring requirements. Indirect comparisons suggest

potential differences in the magnitude of clinical benefit between agents, though direct head-to-

head trials are needed for definitive conclusions. The ongoing development of TTR silencers

continues to transform the treatment landscape for this devastating disease.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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